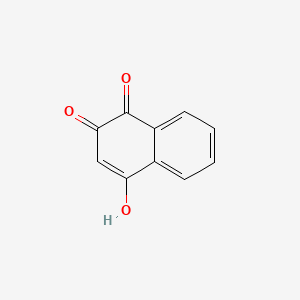

2-Hydroxy-1,4-naphthoquinone

Übersicht

Beschreibung

Vorbereitungsmethoden

Lawsone kann durch eine Reihe von Schritten aus den Blättern von Lawsonia inermis isoliert werden, darunter die Extraktion mit Natriumhydroxid, die Säulenfiltration mit makroporösem Adsorptionsharz, das Waschen mit Ethanol zur Entfernung von Verunreinigungen und schließlich das Einfrieren des Produkts zur Isolierung von Lawsone-Pulver . Industrielle Produktionsmethoden beinhalten häufig die Verwendung von Beta-Cyclodextrin, um die Löslichkeit von Lawsone zu verbessern, das ansonsten schlecht wasserlöslich ist .

Analyse Chemischer Reaktionen

O-Alkylation and Alkoxymethylation

2-Hydroxy-1,4-naphthoquinone undergoes selective O-alkylation or O-alkoxymethylation with alkoxymethyl chlorides, depending on reaction conditions. Using NaH as a base promotes alkoxymethylation, while weaker bases like K<sub>2</sub>CO<sub>3</sub> favor direct O-alkylation .

Table 1: Reaction of this compound with MOMCl Under Varied Conditions

| Base | MOMCl (eq) | Solvent | Product Ratio (2a:3a) | Yield (%) |

|---|---|---|---|---|

| NaH (2.0 eq) | 2.0 | DMF (0.2 M) | 14:83 | 97 |

| K<sub>2</sub>CO<sub>3</sub> (2.0 eq) | 2.0 | DMF (1.0 M) | 75:0 | 75 |

| iPr<sub>2</sub>NEt (2.0 eq) | 2.0 | DMF (1.0 M) | 90:0 | 90 |

Key findings:

Mannich Reaction for 3-Substituted Derivatives

Lawsone participates in Mannich reactions with aldehydes and amines to form 3-substituted derivatives. This method enables the synthesis of antimalarial agents .

Example Reaction :

this compound + formaldehyde + n-butylamine → 3-(N-butylaminomethyl)-2-hydroxy-1,4-naphthoquinone (Yield: 85%).

Key Applications:

-

Derivatives show potent anti-Plasmodium falciparum activity (IC<sub>50</sub>: 0.8–12.4 μM) .

-

Pyridinylamino and dibenzylamino side chains enhance bioactivity .

Condensation with Aldehydes

Under acid catalysis, lawsone reacts with aldehydes to form 2-hydroxy-3-alk-1-enylnaphthoquinones. Citronellal, for example, yields tetracyclic quinones through cyclization .

Table 2: Products from Citronellal Condensation

| Catalyst | Product | Yield (%) |

|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> | Tetracyclic quinone (3 ) | 45 |

| Et<sub>3</sub>N | Tetracyclic quinone (4 ) | 32 |

Mechanistic insight:

Acidic Behavior

Lawsone acts as a weak organic acid (pK<sub>a</sub> ~9.88) and reacts with bases to form salts. It is incompatible with strong reducing agents (e.g., hydrides), producing H<sub>2</sub> gas .

Electrochemical Sensing

Lawsone serves as a cyanide sensor via tautomerism-driven interactions:

-

Keto-enol tautomerism enables selective binding to CN<sup>−</sup>, inducing colorimetric changes (λ<sub>max</sub> shift from 450 nm to 550 nm) .

Thia-Michael Addition Attempts

Unlike juglone (1,4-naphthoquinone), lawsone resists thia-Michael addition with N-acetyl-L-cysteine due to its stabilized keto tautomer .

Comparative Reactivity :

| Compound | Reaction Yield (%) |

|---|---|

| Juglone | 72 |

| Lawsone | 0 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Lawsone and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial activity against a range of pathogens. For instance, modifications to the naphthoquinone scaffold can enhance antibacterial efficacy, making lawsone a promising candidate for developing new antibiotics .

1.2 Antiplatelet Activity

Recent studies have shown that thio-derivatives of this compound possess potent antiplatelet activity. A specific derivative demonstrated an IC50 value of 5.58 μM for collagen-induced platelet aggregation, indicating its potential use in treating thrombus formation . The structure-activity relationship revealed that the presence and position of substituents significantly influence biological activity, suggesting avenues for further development of antiplatelet agents .

1.3 Antimalarial Activity

The compound has also been explored for its antimalarial properties. Variations of this compound have shown effectiveness against Plasmodium falciparum, the parasite responsible for malaria. Studies indicate that modifications to the amino groups in the naphthoquinone structure can enhance antiplasmodial activity, highlighting its potential as a therapeutic agent against malaria .

Materials Science

2.1 Dye and Pigment Applications

Due to its vibrant color, lawsone is utilized as a dye in textiles and cosmetics. The compound's ability to bind to keratin makes it suitable for hair dye applications, where it imparts a reddish-brown hue. This application is particularly popular in traditional practices using henna .

2.2 Development of Nanomaterials

In materials science, this compound has been employed in the synthesis of magnetic nanoparticles. These nanoparticles can be functionalized with lawsone to create materials with unique properties suitable for drug delivery systems and targeted therapies .

Biological Research

3.1 Antioxidant Properties

Lawsone exhibits notable antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases. Studies have demonstrated that derivatives of this compound can scavenge free radicals effectively, making them candidates for further exploration in the development of antioxidant therapies .

3.2 Cancer Research

Research has indicated that lawsone derivatives possess antitumor properties by inducing apoptosis in cancer cells. The mechanisms by which these compounds exert their effects are under investigation, with promising results suggesting their potential use in cancer treatment protocols .

Case Studies and Data Tables

Wirkmechanismus

Lawsone exerts its effects primarily through oxidative stress. It generates reactive oxygen species (ROS) which lead to bioalkylation reactions of cellular components such as DNA and proteins . In yeast, lawsone produces mitochondrial malfunctioning, leading to indirect oxidative stress and triggering the autophagic response that ultimately induces mitophagy .

Vergleich Mit ähnlichen Verbindungen

Lawsone ist ein 1,4-Naphthochinon-Derivat, ähnlich wie andere Verbindungen wie Juglon, Lapachol und Plumbagin. Diese Verbindungen teilen ähnliche chemische Strukturen und biologische Aktivitäten, einschließlich der Erzeugung reaktiver Sauerstoffspezies und Bioalkylierungsreaktionen . Lawsone ist einzigartig in seinen starken Photolumineszenzeigenschaften, wodurch es besonders nützlich für forensische Anwendungen ist .

Biologische Aktivität

2-Hydroxy-1,4-naphthoquinone, commonly known as lawsone, is a naturally occurring compound found in the henna plant (Lawsonia inermis). This compound has garnered attention due to its diverse biological activities, including antimicrobial, antitumor, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The presence of hydroxyl and quinone functional groups allows for redox cycling and interactions with various biological targets. Its chemical formula is C₁₄H₈O₃, and it is known for its ability to generate reactive oxygen species (ROS), which play a crucial role in its cytotoxic effects against cancer cells and pathogens.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens:

- Bacteria : Studies have shown that lawsone demonstrates antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

- Fungi : It has also been reported to inhibit fungal growth, particularly against Candida albicans and Aspergillus niger. The antifungal action is attributed to its ability to induce oxidative stress within fungal cells .

- Protozoa : Research indicates that lawsone derivatives are effective against Plasmodium falciparum, the causative agent of malaria. The activity is linked to the inhibition of mitochondrial respiration in the parasites .

2. Antitumor Activity

Numerous studies have explored the anticancer potential of this compound:

- Mechanisms : Lawsone induces apoptosis in cancer cells through ROS generation, modulation of cell cycle progression, and inhibition of key signaling pathways such as NF-kB . It has shown efficacy against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and leukemia (HL-60) .

- Case Studies : In vitro studies demonstrated that lawsone derivatives exhibited IC50 values ranging from 0.77 to 4.05 µg/mL against different cancer cell lines, indicating potent anticancer activity .

3. Antioxidant Activity

Due to its redox properties, this compound acts as an antioxidant:

- Mechanism : It scavenges free radicals and reduces oxidative stress in cells, which can protect against cellular damage . This property is particularly beneficial in preventing chronic diseases associated with oxidative stress.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Antimicrobial Agents : Its effectiveness against resistant bacterial strains makes it a candidate for developing new antibiotics.

- Cancer Therapy : The compound's ability to induce apoptosis in cancer cells suggests potential as an adjunct therapy in oncology.

- Antioxidant Supplements : Due to its antioxidant properties, lawsone could be explored as a dietary supplement for chronic disease prevention.

Eigenschaften

IUPAC Name |

4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCHIGAIXREVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3 | |

| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68310-00-9 (hydrochloride salt) | |

| Record name | Lawsone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025428 | |

| Record name | 2-Hydroxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-hydroxy-1,4-naphthoquinone appears as yellow prisms or yellow powder. (NTP, 1992) | |

| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

83-72-7 | |

| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lawsone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lawsone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04744 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lawsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lawsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAWSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLH4A6LV1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

378 °F (Decomposes) (NTP, 1992) | |

| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Lawsone's mechanism of action varies depending on the target. For example, its antibacterial activity is attributed to its ability to inhibit DNA gyrase [], an essential enzyme for bacterial DNA replication. Lawsone has also been shown to induce apoptosis (programmed cell death) in cancer cells [] and inhibit inflammatory pathways in models of rheumatoid arthritis []. Its precise molecular targets and downstream effects in different biological contexts are still under investigation.

A:* Molecular Formula: C10H6O3* Molecular Weight: 174.15 g/mol* Spectroscopic Data: * IR Spectroscopy: Characterized by peaks indicating the presence of hydroxyl (–OH), carbonyl (C=O) groups, and aromatic ring structures [, , ]. * NMR Spectroscopy: Confirms the presence of specific proton and carbon environments within the lawsone molecule [, ].

A: Lawsone's stability is influenced by factors like temperature, pH, and light exposure. It exhibits enhanced stability when encapsulated in various delivery systems, such as cyclodextrin complexes [] and microspheres incorporated into chitosan scaffolds []. These formulations improve solubility, dissolution, and potentially enhance its bioavailability and efficacy for topical applications.

A: While lawsone itself may not be a catalyst in the traditional sense, it can participate in redox reactions. Some bacteria utilize lawsone as a redox mediator to facilitate the anaerobic reduction of azo compounds []. This property highlights its potential application in bioremediation strategies for degrading azo dyes.

A: Density Functional Theory (DFT) simulations have been employed to investigate the electronic structure and optical properties of lawsone, particularly for its application in dye-sensitized solar cells (DSSCs) [, ]. These studies help understand how lawsone interacts with other materials in a DSSC device and guide the design of more efficient solar cells.

A: Modifications to the lawsone structure can significantly impact its activity. For instance, introducing a methoxy group at the 2-position (Lawsone methyl ether) enhanced its antihyperglycemic and antihyperlipidemic effects compared to Lawsone []. This modification may influence its binding affinity to target enzymes or alter its pharmacokinetic properties.

A: Lawsone's stability is enhanced by incorporating it into various formulations. Studies show improved stability in cyclodextrin complexes [], chitosan scaffolds [], and multiple emulsions []. These delivery systems not only improve its stability but also enhance its solubility, dissolution, and potentially its bioavailability and efficacy.

A: Lawsone has demonstrated promising in vitro activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus []. In vivo studies in mice models have shown its potential in wound healing [], reducing paw edema in rheumatoid arthritis models [], and as an anti-leishmanial agent [].

A: While specific resistance mechanisms against lawsone have not been extensively studied, it's crucial to investigate the potential for developing resistance, especially in the context of its antimicrobial properties [].

A: Although traditionally used as henna, lawsone's safety profile requires further investigation. Studies have reported potential genotoxicity in vitro and in vivo, leading to restrictions in cosmetic use in some regions []. Understanding its long-term effects and potential toxicity is crucial for its safe and effective application in various fields.

A: Research highlights the potential of encapsulating lawsone in various delivery systems, such as cyclodextrin complexes [], microspheres [], and multiple emulsions []. These formulations aim to enhance its solubility, target specific tissues, and improve its overall therapeutic efficacy while minimizing potential side effects.

A: Various analytical techniques are employed to characterize and quantify lawsone:* High-Performance Liquid Chromatography (HPLC): Widely used to determine lawsone content in henna and other samples, offering high sensitivity and accuracy [, , ].* High-Performance Thin Layer Chromatography (HPTLC): Employed for qualitative and quantitative analysis of Lawsone, particularly in plant materials and formulations [, ].* Spectroscopic Techniques: IR and NMR spectroscopy provide structural information, confirming the presence of specific functional groups and molecular arrangements within the lawsone molecule [, , , , ].

ANone: Currently, limited information is available on the environmental impact and degradation pathways of lawsone. Considering its increasing applications, it is essential to investigate its ecotoxicological effects and develop strategies for its safe disposal and management to minimize potential risks to the environment.

A: Research emphasizes lawsone's poor water solubility as a limiting factor for its bioavailability []. Consequently, various strategies, such as complexation with cyclodextrins [] and incorporation into nanoparticles [], are being explored to enhance its dissolution rate and improve its therapeutic efficacy.

A: Validation of analytical methods used for lawsone quantification is crucial to ensure their reliability and accuracy. Studies often report validation parameters such as linearity, precision, accuracy, limit of detection, and limit of quantitation to demonstrate the method's suitability for the intended purpose [, , ].

A: Standardization and quality control of lawsone, particularly in herbal preparations, are crucial for ensuring consistent efficacy and safety. Implementing appropriate measures during cultivation, harvesting, processing, storage, and distribution of lawsone-containing products is essential to maintain its quality and therapeutic benefits [].

ANone: Research on lawsone's potential to induce an immune response is limited. Further investigations are needed to understand if lawsone triggers any specific immunological reactions and whether these responses contribute to its therapeutic effects or potential adverse reactions.

ANone: Information regarding lawsone's interactions with drug transporters is currently unavailable. Further research is necessary to determine if lawsone affects the uptake, distribution, or efflux of other drugs, which can have implications for its potential use in combination therapies.

ANone: Data on lawsone's influence on drug-metabolizing enzymes is limited. It is crucial to investigate its potential to induce or inhibit these enzymes, as such interactions could impact the metabolism and clearance of co-administered drugs, affecting their efficacy and safety profiles.

ANone: Despite its long history of use in henna, detailed studies on the biocompatibility and biodegradability of lawsone are lacking. Investigating its long-term effects on biological systems and its environmental fate will be crucial in harnessing its therapeutic potential responsibly.

A: Depending on the specific application, various synthetic and natural compounds might serve as alternatives to lawsone. For instance, other naphthoquinones with similar structural features may possess comparable biological activities []. Selecting the most suitable alternative requires careful consideration of factors like efficacy, safety, cost, and environmental impact.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.